molecular formula C9H9NO2 B13942261 2-(Ethenyloxy)benzamide CAS No. 88576-66-3

2-(Ethenyloxy)benzamide

Cat. No.: B13942261
CAS No.: 88576-66-3
M. Wt: 163.17 g/mol
InChI Key: ULELHHCTZPJSBB-UHFFFAOYSA-N
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Description

2-(Ethenyloxy)benzamide is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzamide, where the benzamide core is substituted with an ethenyloxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethenyloxy)benzamide typically involves the reaction of salicylic amide with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out in an alcoholic medium, and the product is precipitated and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethenyloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The ethenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 2-(Ethenyloxy)benzoic acid.

    Reduction: Formation of 2-(Ethenyloxy)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2-(Ethenyloxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethenyloxy)benzamide involves its interaction with specific molecular targets. For instance, as an NSAID, it may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation . The ethenyloxy group may also influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzamide: Similar in structure but with an ethoxy group instead of an ethenyloxy group.

    2,3-Dimethoxybenzamide: Contains two methoxy groups on the benzene ring.

    3-Acetoxy-2-methylbenzamide: Substituted with an acetoxy and a methyl group.

Uniqueness

2-(Ethenyloxy)benzamide is unique due to the presence of the ethenyloxy group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

88576-66-3

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-ethenoxybenzamide

InChI

InChI=1S/C9H9NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h2-6H,1H2,(H2,10,11)

InChI Key

ULELHHCTZPJSBB-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=CC=C1C(=O)N

Origin of Product

United States

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